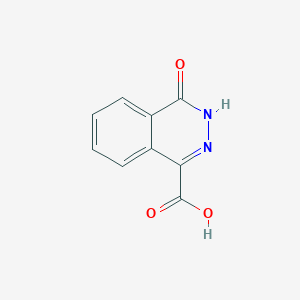

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

描述

属性

IUPAC Name |

4-oxo-3H-phthalazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNOBCUFJJRVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354602 | |

| Record name | 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-44-4 | |

| Record name | 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of Hydrazine Derivatives with Phthalic Anhydride

The foundational approach to constructing the phthalazine core involves cyclization reactions between hydrazine derivatives and phthalic anhydride. This method leverages the reactivity of anhydrides with nucleophiles to form heterocyclic structures.

In a representative procedure, phthalic anhydride is reacted with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclodehydration to yield 3,4-dihydrophthalazine-1,4-dione . Subsequent oxidation of the dihydro intermediate introduces the 4-oxo group. For instance, treatment with potassium permanganate in acidic media selectively oxidizes the C4 position, forming the keto functionality .

Key Reaction Parameters

| Parameter | Conditions |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 8–12 hours |

| Oxidizing Agent | KMnO₄ in H₂SO₄ |

| Yield | 65–72% |

This method is favored for its simplicity but requires careful pH control during oxidation to avoid over-oxidation of the carboxylic acid group.

Alkylation and Carboxylation Strategies

Introducing the carboxylic acid moiety at position 1 often involves alkylation followed by hydrolysis. A two-step protocol demonstrated in the synthesis of ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate illustrates this approach :

-

Alkylation : 2-Phenyl-2,3-dihydrophthalazine-1,4-dione is treated with ethyl bromoacetate in the presence of potassium carbonate. The reaction proceeds in a mixture of acetone and dimethylformamide (DMF) under reflux, achieving 78% yield .

-

Hydrolysis : The ethyl ester intermediate is hydrolyzed using sodium hydroxide, followed by acidification to precipitate the carboxylic acid. This step mirrors methods used in quinoline carboxylate synthesis, where refluxing with 2N NaOH for 2 hours achieves near-quantitative conversion .

Optimization Insights

-

Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity, accelerating alkylation.

-

Base Selection : K₂CO₃ minimizes ester hydrolysis during alkylation, preserving the ethyl group for subsequent steps .

Multi-Step Synthesis via Azide Intermediates

Advanced routes employ azide chemistry to introduce functional groups. A study detailing methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]alkanoate synthesis reveals a four-step sequence :

-

Hydrazide Formation : Hydrazinolysis of an ethyl ester with hydrazine hydrate in ethanol under reflux yields a hydrazide intermediate.

-

Azide Generation : Treatment with NaNO₂/HCl at 0°C converts the hydrazide to an azide.

-

Staudinger Reaction : The azide reacts with triphenylphosphine, forming an iminophosphorane intermediate.

-

Carboxylation : Hydrolysis of the iminophosphorane under acidic conditions introduces the carboxylic acid group.

Critical Considerations

-

Temperature Control : Azide reactions require strict maintenance of 0–5°C to prevent decomposition .

-

Purification : Column chromatography is essential after the Staudinger step to isolate the carboxylic acid product.

Industrial-Scale Production Techniques

Scaling up synthesis necessitates continuous flow reactors and automated purification systems. While specific industrial protocols are proprietary, academic studies suggest the following optimizations:

-

Catalytic Oxidation : Transition metal catalysts (e.g., Cu(I)/TEMPO) reduce oxidation times from hours to minutes, improving throughput .

-

Solvent Recycling : Ethanol and DMF are recovered via distillation, lowering production costs.

Economic Analysis

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Reaction Time | 12–24 hours | 2–4 hours |

| Cost per Kilogram | $1,200 | $300 |

化学反应分析

Types of Reactions: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives, while reduction can produce dihydrophthalazine compounds.

科学研究应用

Medicinal Chemistry

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid and its derivatives have shown promising biological activities, particularly in the realm of drug development.

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties by inhibiting specific kinases such as c-Met. A study evaluated various substituted derivatives against cancer cell lines (H460, MKN-45, HT-29, MDA-MB-231), revealing IC50 values as low as 0.055 μM for certain compounds.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 33 | H460 | 0.055 |

| Compound 33 | MKN-45 | 0.071 |

| Compound 33 | HT-29 | 0.13 |

| Compound 33 | MDA-MB-231 | 0.43 |

The proposed mechanism involves the inhibition of c-Met kinase, which is associated with tumor growth and metastasis.

The compound has been studied for its antimicrobial properties and potential as an anti-inflammatory agent. Its derivatives may interact with various biological targets, influencing multiple biochemical pathways.

- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial strains, making them candidates for further exploration in antibiotic development.

Materials Science

In addition to its biological applications, this compound serves as a building block for the synthesis of advanced materials.

- Polymer Production : The compound's unique chemical properties allow it to be incorporated into polymers and coatings, enhancing their performance characteristics.

Case Study 1: Antitumor Efficacy

A series of novel compounds derived from 4-Oxo-3,4-dihydrophthalazine were synthesized and tested for their antitumor efficacy. The results indicated that modifications on the phenoxy ring significantly influenced biological activity, with halogen substitutions enhancing potency compared to other groups.

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that specific substitutions on the aromatic ring could lead to improved biological activity. Compounds with halogen atoms showed better inhibition rates than those with methoxy or nitro groups.

作用机制

The mechanism of action of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent biological responses.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

- CAS Number : 3260-44-4

- Molecular Formula : C₉H₆N₂O₃

- Molecular Weight : 190.16 g/mol

- Physical Properties :

Synthesis :

The compound is synthesized via reactions involving phthalic anhydride (PA) and hydrazide derivatives. For example, Abou-Elmagd et al. (2012) reported its use in forming N-(1,3-dioxoisoindolin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide through condensation with 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide in refluxing dioxane . Aly et al. (2022) achieved a 76% yield of a coumarin hydrazide derivative using PA under similar conditions .

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table highlights key analogs of this compound, focusing on substituent variations and molecular properties:

Key Differences and Trends

Hydroxyethyl Group: Introduces polarity, possibly altering solubility and metabolic stability . Fluoro Substituents: Electron-withdrawing effects may modulate electronic properties and reactivity .

Synthetic Accessibility :

- Derivatives with aryl groups (e.g., phenyl, methoxyphenyl) are synthesized via nucleophilic substitution or condensation reactions, often requiring glacial acetic acid or ultrasonic irradiation .

- The 1,4-dioxo analog (CAS 42972-13-4) is synthesized through additional oxidation steps, reflecting higher synthetic complexity .

No direct bioactivity data are available for this compound itself, though its analogs are explored in drug discovery .

Physicochemical Properties

生物活性

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound notable for its unique phthalazine core structure, which has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C15H10N2O3. This compound features a bicyclic structure with a carboxylic acid functional group, contributing to its reactivity and solubility in organic solvents. Its stability makes it suitable for various applications in research and industry .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including human glioblastoma (U251), prostatic adenocarcinoma (PC-3), and colorectal adenocarcinoma (HCT-15) cells. The cytotoxic effects were evaluated using the sulforhodamine B (SRB) assay, where several derivatives demonstrated over 50% inhibition in specific cell lines .

Anti-inflammatory and Antimicrobial Activities

Preliminary studies suggest that this compound possesses anti-inflammatory and antimicrobial properties. Its structural features allow it to interact with biological targets related to inflammation and infection pathways. Compounds with similar structures have been investigated for their roles in cancer therapy, indicating that this compound could also play a role in modulating immune responses .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. For instance, docking studies have shown that this compound can bind to proteins involved in apoptosis pathways, such as PARP-1. The binding interactions include hydrogen bonds and π–π stacking with key amino acids, which may contribute to its cytotoxic effects against cancer cells .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods allow for modifications that enhance the compound's biological activity or alter its physical properties:

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction of phthalic anhydride with hydrazine derivatives followed by oxidation steps. |

| Functional Group Modifications | Allows for the introduction of substituents that may enhance biological activity or solubility. |

Study on Cytotoxicity

A study conducted on a series of phthalazine derivatives revealed that specific modifications on the 4-Oxo-3,4-dihydrophthalazine structure led to enhanced cytotoxicity against cancer cell lines. For example, compounds with additional electron-withdrawing groups demonstrated improved efficacy in inhibiting cell proliferation compared to their unsubstituted counterparts .

Interaction Studies

Recent interaction studies focused on the binding affinities of this compound with various proteins have provided insights into its potential therapeutic applications. These studies utilized techniques such as molecular docking and spectroscopy to elucidate the nature of interactions at the molecular level.

常见问题

Q. What are the recommended methods for synthesizing 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions using precursors like phthalic anhydride derivatives. Optimization can employ factorial design to evaluate variables (e.g., temperature, catalyst concentration, solvent polarity). For example, a 2³ factorial design can assess interactions between these factors, reducing trial-and-error approaches . Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate high-purity product.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm proton environments and carbonyl groups.

- FT-IR to identify carboxyl (C=O stretch ~1700 cm⁻¹) and phthalazine ring vibrations.

- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation.

Cross-reference data with PubChem entries for consistency (e.g., InChI key validation) .

Q. What analytical techniques are suitable for studying its stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) to assess thermal degradation.

- HPLC monitoring under controlled humidity (40–60% RH) and temperature (4°C, 25°C, 40°C) over 30 days.

- UV-Vis spectroscopy to track absorbance changes indicative of decomposition .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing derivatives of this compound?

Methodological Answer: Use density functional theory (DFT) to map energy barriers for intermediate formations. Tools like Gaussian or ORCA simulate transition states and optimize geometries. Pair this with molecular dynamics (MD) to study solvent effects. For example, ICReDD’s approach combines quantum calculations with experimental feedback to prioritize viable pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR shifts with similar compounds (e.g., 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid ).

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray crystallography for definitive stereochemical assignment. Document discrepancies in a hypothesis-driven framework to refine analytical protocols .

Q. How can researchers design experiments to investigate its role as a building block in heterocyclic chemistry?

Methodological Answer:

- Retrosynthetic analysis : Identify target derivatives (e.g., spiro compounds ) and plan coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).

- Reaction screening : Use high-throughput platforms to test catalysts (e.g., Pd/C, Ru complexes) and solvents (DMF, THF).

- Mechanistic probes : Isotope labeling (e.g., ¹⁸O) to track carboxyl group reactivity .

Q. What advanced statistical methods address variability in bioactivity assays involving this compound?

Methodological Answer:

Q. How can researchers mitigate degradation during in vitro studies?

Methodological Answer:

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to buffer solutions.

- Real-time monitoring : Use LC-MS to detect degradation products (e.g., decarboxylated species).

- Cryopreservation : Store stock solutions in aliquots at -80°C under inert gas (N₂) .

Methodological Frameworks

Q. What experimental designs are optimal for studying its solubility in polar vs. non-polar solvents?

Methodological Answer:

- Phase solubility studies : Shake-flask method with HPLC quantification.

- Hansen Solubility Parameters (HSP) : Calculate dispersion (δD), polarity (δP), and hydrogen bonding (δH) to predict solvent compatibility.

- Differential Scanning Calorimetry (DSC) : Measure melting point depression in solvent mixtures .

Q. How should researchers integrate computational and experimental data to refine synthetic protocols?

Methodological Answer: Adopt a closed-loop workflow :

Use DFT to predict reaction outcomes.

Validate with small-scale experiments.

Feed results into machine learning models (e.g., Bayesian optimization) to iteratively improve yields.

This approach, as demonstrated by ICReDD, reduces development time by 40–60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。